molecular formula C13H9FN2 B14085234 3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile

3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B14085234
M. Wt: 212.22 g/mol
InChI Key: TYZMPNRIAOSRTM-UHFFFAOYSA-N
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Description

3-Amino-2’-fluoro-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2’-fluoro-[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, such as dioxane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes selecting appropriate catalysts, bases, and solvents, as well as controlling reaction temperature and time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2’-fluoro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-2’-fluoro-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2’-fluoro-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and fluoro groups can enhance binding affinity and specificity to these targets. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4’-fluoro-[1,1’-biphenyl]-4-carbonitrile
  • 3-Amino-2’-chloro-[1,1’-biphenyl]-4-carbonitrile
  • 3-Amino-2’-methyl-[1,1’-biphenyl]-4-carbonitrile

Uniqueness

3-Amino-2’-fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the fluoro substituent, which can significantly alter its chemical properties and reactivity compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-7H,16H2

InChI Key

TYZMPNRIAOSRTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)N)F

Origin of Product

United States

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